4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and certain pharmaceuticals. The presence of a piperazine ring and a carbothioamide group further enhances its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and glycine. These reactions often require acidic or basic conditions and elevated temperatures.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the purine derivative in the presence of a base such as sodium hydride.
Attachment of the Piperazine Ring: The piperazine ring is typically introduced through a nucleophilic substitution reaction involving a suitable piperazine derivative.
Formation of the Carbothioamide Group: The final step involves the reaction of the intermediate compound with a thiocarbamoyl chloride derivative under basic conditions to form the carbothioamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine core and the benzyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbothioamide group, converting it to a thiol or amine derivative. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the benzyl group. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxidized purine derivatives, benzyl alcohols.
Reduction Products: Thiol or amine derivatives.
Substitution Products: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s purine core makes it a candidate for studying interactions with nucleic acids and enzymes. It can be used to investigate the mechanisms of enzyme inhibition and the development of new biochemical assays.
Medicine
In medicine, the compound’s potential biological activity could be explored for therapeutic applications. Its structure suggests it could act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it a versatile tool in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide likely involves interactions with specific molecular targets such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes, potentially inhibiting their activity. The piperazine ring and carbothioamide group may enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
Compared to these compounds, 4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide features a unique combination of functional groups that may confer distinct biological activities. Its benzyl group and carbothioamide moiety are not present in the other compounds, potentially leading to different mechanisms of action and therapeutic applications.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C22H29N7O3S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
4-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C22H29N7O3S/c1-25-18-17(19(30)26(2)22(25)31)29(15-16-7-5-4-6-8-16)20(24-18)27-10-12-28(13-11-27)21(33)23-9-14-32-3/h4-8H,9-15H2,1-3H3,(H,23,33) |
InChI Key |
BPGSFQCSINVOPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=S)NCCOC)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.